molecular formula C22H27NO B2768730 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide CAS No. 1024177-78-3

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide

Cat. No.: B2768730
CAS No.: 1024177-78-3
M. Wt: 321.464
InChI Key: RHHNCHZKIMCZHX-UHFFFAOYSA-N
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Description

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide is an organic compound with the molecular formula C22H27NO It is a cyclopentane derivative with a phenyl group and a phenylbutyl group attached to the nitrogen atom of the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Phenylbutyl Group: The phenylbutyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using a phenylbutyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenyl and phenylbutyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-N-(4-phenylbutyl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-phenyl-N-(4-phenylbutyl)cyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-phenyl-N-(4-phenylbutyl)benzamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide is unique due to its specific ring structure and the presence of both phenyl and phenylbutyl groups. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c24-21(23-18-10-7-13-19-11-3-1-4-12-19)22(16-8-9-17-22)20-14-5-2-6-15-20/h1-6,11-12,14-15H,7-10,13,16-18H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHNCHZKIMCZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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